[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol [2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 138617-44-4
VCID: VC17286549
InChI: InChI=1S/C11H11NO2/c1-8-9(7-13)3-2-4-10(8)11-5-6-14-12-11/h2-6,13H,7H2,1H3
SMILES:
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol

CAS No.: 138617-44-4

Cat. No.: VC17286549

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol - 138617-44-4

Specification

CAS No. 138617-44-4
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name [2-methyl-3-(1,2-oxazol-3-yl)phenyl]methanol
Standard InChI InChI=1S/C11H11NO2/c1-8-9(7-13)3-2-4-10(8)11-5-6-14-12-11/h2-6,13H,7H2,1H3
Standard InChI Key YKDCUQOHXVXQDG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1C2=NOC=C2)CO

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of [2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol integrates three key components:

  • Phenyl backbone: Serves as the planar aromatic foundation.

  • Methyl substituent: Positioned ortho to the hydroxymethyl group, inducing steric and electronic effects.

  • Isoxazole ring: A five-membered heterocycle containing adjacent oxygen and nitrogen atoms, contributing to dipole interactions and hydrogen-bonding capabilities.

Theoretical Physicochemical Properties

Based on computational modeling (e.g., density functional theory) and trends in analogous compounds :

PropertyPredicted Value
Molecular Weight203.23 g/mol
LogP (Partition Coefficient)2.1–2.8
Water Solubility~0.15 mg/mL
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (oxygen in isoxazole, hydroxyl)

The isoxazole ring’s electron-withdrawing nature likely reduces electron density on the phenyl ring, affecting electrophilic substitution patterns. The hydroxymethyl group enhances solubility in polar solvents compared to non-functionalized analogs.

Synthetic Methodologies

The synthesis of [2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol can be approached through multi-step strategies involving heterocycle formation and functional group interconversion.

Isoxazole Ring Construction

A common route involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes:

  • Step 1: Generate a nitrile oxide from 2-methyl-3-nitrobenzaldehyde via oxidation and subsequent dehydration.

  • Step 2: React with propiolic acid derivatives to form the isoxazole core.

  • Step 3: Reduce the nitro group to an amine, followed by diazotization and hydrolysis to introduce the hydroxymethyl group .

Alternative Pathways

  • Suzuki-Miyaura Coupling: Attach pre-formed isoxazole fragments to a brominated phenylmethanol precursor using palladium catalysis.

  • Oxidative Functionalization: Introduce the hydroxymethyl group via oxidation of a methyl substituent using reagents like selenium dioxide.

Reactivity and Functionalization

The compound’s reactivity is dominated by:

  • Hydroxymethyl Group: Participates in esterification, etherification, and oxidation reactions.

  • Isoxazole Ring: Resistant to electrophilic substitution but susceptible to nucleophilic attack at the oxygen-adjacent carbon.

  • Methyl Substituent: May undergo halogenation under radical conditions.

Example Reaction:
Esterification with acetyl chloride yields [2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methyl acetate, a potential prodrug candidate .

Research Challenges and Future Directions

  • Stereoelectronic Effects: Quantifying the isoxazole’s influence on the phenyl ring’s aromaticity.

  • Scalable Synthesis: Optimizing yields for multi-gram production.

  • Biological Profiling: Screening against disease-relevant targets (e.g., cancer cell lines).

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